

# (Z)-MDL 105519 mechanism of action on NMDA receptors

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (Z)-MDL 105519

Cat. No.: B15562328

[Get Quote](#)

An In-Depth Technical Guide on the Mechanism of Action of **(Z)-MDL 105519** on NMDA Receptors

## Core Tenets of (Z)-MDL 105519 Action

**(Z)-MDL 105519**, chemically identified as (E)-3-(2-phenyl-2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, is a potent and highly selective antagonist of the N-methyl-D-aspartate (NMDA) receptor.<sup>[1][2][3]</sup> Its mechanism of action is centered on the glycine co-agonist binding site on the NMDA receptor complex.<sup>[4][5]</sup> Unlike competitive antagonists that bind to the glutamate binding site, **(Z)-MDL 105519** acts as a non-competitive inhibitor of NMDA receptor function by binding to the strychnine-insensitive glycine site.<sup>[1][2]</sup> This interaction prevents the glycine-dependent potentiation of the NMDA receptor's response to glutamate.

The high affinity of **(Z)-MDL 105519** for the glycine binding site is a key feature of its pharmacological profile.<sup>[2][6][7]</sup> The binding of this antagonist has been shown to be primarily associated with the NR1 subunit of the NMDA receptor.<sup>[6][7]</sup> Functionally, the antagonism of the glycine site by **(Z)-MDL 105519** leads to a reduction in NMDA receptor-mediated downstream signaling cascades. This includes the inhibition of cyclic GMP (cGMP) accumulation and alterations in intracellular calcium and sodium currents in neuronal cells.<sup>[1]</sup> <sup>[4]</sup>

In vivo studies have demonstrated that systemically administered **(Z)-MDL 105519** can cross the blood-brain barrier and exert its antagonistic effects on the central nervous system.<sup>[1]</sup> This is evidenced by its ability to prevent harmaline-induced increases in cerebellar cGMP content.

[1][4] The functional consequences of this in vivo antagonism include anticonvulsant and anxiolytic activities observed in various animal models.[1][4] A distinguishing characteristic of **(Z)-MDL 105519** is its favorable side-effect profile compared to NMDA channel blockers like MK-801, exhibiting a lower propensity for psychotomimetic effects.[1]

## Quantitative Data

The binding affinity and capacity of **(Z)-MDL 105519** for the NMDA receptor glycine site have been quantified in several studies using radioligand binding assays. The following tables summarize these key quantitative parameters.

Table 1: Binding Affinity of [<sup>3</sup>H]MDL 105519 for the NMDA Receptor Glycine Site

| Preparation                                     | Kd (nM)     | Reference |
|-------------------------------------------------|-------------|-----------|
| Adult rodent forebrain                          | 2.5         | [6]       |
| Homomeric rat NR1a receptors<br>in CHO-K1 cells | 1.8         | [7]       |
| Pig cortical brain membranes                    | 3.73 ± 0.43 | [8]       |
| Rat brain membranes                             | 3.77        | [2]       |

Table 2: Binding Capacity of [<sup>3</sup>H]MDL 105519 for the NMDA Receptor Glycine Site

| Preparation                                     | B <sub>max</sub>           | Reference |
|-------------------------------------------------|----------------------------|-----------|
| Homomeric rat NR1a receptors<br>in CHO-K1 cells | 370 fmol/mg protein        | [7]       |
| Pig cortical brain membranes                    | 3030 ± 330 fmol/mg protein | [8]       |
| Rat brain membranes                             | 12.1 pmol/mg protein       | [2]       |

Table 3: Inhibitory Constant of MDL 105519 for [<sup>3</sup>H]glycine Binding

| Preparation         | Ki (nM) | Reference |
|---------------------|---------|-----------|
| Rat brain membranes | 10.9    | [4]       |

## Experimental Protocols

### [<sup>3</sup>H]MDL 105519 Radioligand Binding Assay

This protocol outlines the general procedure for determining the binding affinity and capacity of [<sup>3</sup>H]MDL 105519 to the NMDA receptor glycine site in brain tissue preparations.

#### 1. Membrane Preparation:

- Rodent forebrains or pig cortical tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
- The supernatant is then centrifuged at high speed to pellet the membranes.
- The membrane pellet is washed multiple times by resuspension in fresh buffer and centrifugation to remove endogenous ligands.

#### 2. Binding Assay:

- Membranes are incubated with varying concentrations of [<sup>3</sup>H]MDL 105519 in a suitable assay buffer.
- For saturation binding experiments, a range of [<sup>3</sup>H]MDL 105519 concentrations is used to determine K<sub>d</sub> and B<sub>max</sub>.
- For competition binding experiments, a fixed concentration of [<sup>3</sup>H]MDL 105519 is co-incubated with increasing concentrations of unlabeled **(Z)-MDL 105519** or other competing ligands to determine K<sub>i</sub> values.
- Non-specific binding is determined in the presence of a high concentration of an unlabeled glycine site ligand (e.g., 1 mM glycine).

### 3. Incubation and Termination:

- The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.
- The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
- The filters are washed rapidly with ice-cold buffer to remove non-specifically bound radioligand.

### 4. Quantification:

- The radioactivity retained on the filters is measured by liquid scintillation counting.
- The specific binding is calculated by subtracting the non-specific binding from the total binding.
- The data are then analyzed using appropriate software (e.g., Scatchard analysis for saturation binding, non-linear regression for competition binding) to determine the binding parameters.

## Harmaline-Induced cGMP Accumulation Assay

This *in vivo* assay provides biochemical evidence for the NMDA receptor antagonist activity of **(Z)-MDL 105519**.

### 1. Animal Preparation and Dosing:

- Male rats or mice are used for this experiment.
- **(Z)-MDL 105519** is administered intravenously at various doses.
- A control group receives a vehicle injection.

### 2. Induction of cGMP Accumulation:

- After a predetermined time following drug administration, the animals are injected with harmaline, a tremorigenic agent that stimulates cGMP production in the cerebellum via an NMDA receptor-dependent mechanism.

### 3. Tissue Collection and Processing:

- At the peak time of harmaline's effect, the animals are euthanized, and the cerebella are rapidly dissected.
- The tissue is immediately frozen to prevent cGMP degradation.
- The cerebellar tissue is then homogenized in a suitable buffer (e.g., trichloroacetic acid) to extract cGMP.

### 4. cGMP Quantification:

- The cGMP levels in the tissue extracts are measured using a sensitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
- The protein concentration in each sample is determined to normalize the cGMP levels.

### 5. Data Analysis:

- The cGMP levels in the drug-treated groups are compared to the vehicle-treated control group.
- A dose-dependent inhibition of harmaline-induced cGMP accumulation by **(Z)-MDL 105519** indicates *in vivo* NMDA receptor antagonism.

## Visualizations

### Signaling Pathway of NMDA Receptor and Inhibition by (Z)-MDL 105519



[Click to download full resolution via product page](#)

Caption: NMDA receptor activation and its inhibition by **(Z)-MDL 105519**.

## Experimental Workflow for [<sup>3</sup>H]MDL 105519 Binding Assay



[Click to download full resolution via product page](#)

Caption: Workflow for a typical radioligand binding assay.

## Logical Relationship of (Z)-MDL 105519 Antagonism



[Click to download full resolution via product page](#)

Caption: Logical flow of **(Z)-MDL 105519**'s antagonistic action.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MDL 105519\_Papers\_Articles\_Chemsr [chemsrc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [3H]MDL 105,519 binds with equal high affinity to both assembled and unassembled NR1 subunits of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding of the radiolabeled glycine site antagonist [3H]MDL 105,519 to homomeric NMDA-NR1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterisation of the binding of [3H]MDL 105,519, a radiolabelled antagonist for the N-methyl-D-aspartate-associated glycine site, to pig cortical brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(Z)-MDL 105519 mechanism of action on NMDA receptors]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15562328#z-mdl-105519-mechanism-of-action-on-nmda-receptors\]](https://www.benchchem.com/product/b15562328#z-mdl-105519-mechanism-of-action-on-nmda-receptors)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)